1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl indole derivatives is often achieved through multistep reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–Kinase inhibitor, involves intramolecular cyclization starting from commercially available aminopropanol . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde . These methods demonstrate the versatility of tert-butyl indole derivatives in synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives is characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by NMR, MS, FT-IR, and X-ray single crystal diffraction . The introduction of tert-butyl groups in polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene leads to increased interchain distance and decreased intermolecular force .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl indole derivatives can be influenced by the presence of substituents on the indole ring. For instance, the hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate at a mercury cathode is a smooth process that is under kinetic control, with the product's isomer proportions being a function of reaction conditions . The presence of tert-butyl groups can also affect the packing ability and intermolecular interactions, as seen in the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate .
Physical and Chemical Properties Analysis
Tert-butyl indole derivatives exhibit a range of physical and chemical properties. The introduction of tert-butyl side groups in polyimides results in materials with low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of tert-butyl indole derivatives, which are crucial for understanding their chemical reactivity .
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Summary of Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a focus of current research .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
2. Synthesis of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3- { [tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Summary of Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application: The synthesis involves several steps, including Vilsmeier formylation, reduction with NaBH4, protection of the alcoholic hydroxy group, introduction of a formyl group, and finally, introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .
- Results or Outcomes: The target compound was synthesized with a good yield and selectivity .
Safety And Hazards
- Hazard Codes : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)
- Precautionary Statements : P261, P305+P351+P338 (avoid breathing dust, wear protective gloves and eye/face protection)
Future Directions
Research on the biological activity, potential applications, and optimization of synthetic routes for 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate remains an area of interest.
Please note that the information provided here is based on available literature and may require further validation. For detailed experimental methods and accurate data, refer to the original sources12.
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl indole-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-11(13(17)19-4)6-5-7-12(10)16/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNJZVTHXMEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478576 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
CAS RN |
220499-11-6 | |
Record name | 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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